2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1698908-91-6
Cat. No.: VC2610814
Molecular Formula: C13H16BF3O2
Molecular Weight: 272.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1698908-91-6 |
|---|---|
| Molecular Formula | C13H16BF3O2 |
| Molecular Weight | 272.07 g/mol |
| IUPAC Name | 2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7,11H,1-4H3 |
| Standard InChI Key | IOIJPWRPJQTXOS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)F |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C13H16BF3O2 |
| Molecular Weight | 272.07 g/mol |
| CAS Number | 1698908-91-6 |
| Physical State | Solid at room temperature |
| Structural Features | Dioxaborolane ring attached to a fluorophenyl group with difluoromethyl substitution |
Chemical Structure and Identification
The chemical structure of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a central boron atom connected to a dioxaborolane ring and a phenyl group. The phenyl group is substituted with a fluorine atom at position 2 and a difluoromethyl group at position 3, creating a unique electronic environment that influences its reactivity patterns.
Structural Identifiers
For precise identification and database referencing, several standardized identifiers are associated with this compound:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| InChI | InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7,11H,1-4H3 |
| InChI Key | IOIJPWRPJQTXOS-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)F |
These standardized identifiers ensure accurate chemical information exchange between different databases and research platforms, facilitating reproducibility in scientific research.
Synthesis and Preparation Methods
The synthesis of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves specialized reagents and conditions. One common approach involves the use of difluoromethylation reagents such as ClCF2H or non-ozone depleting difluorocarbene reagents.
Retrosynthetic Analysis
The strategic settings for such synthesis planning often include:
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Precursor scoring based on relevance heuristics
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Minimum plausibility thresholds
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Template sets from established chemical databases such as Pistachio and Reaxys
Common Synthetic Routes
The synthesis generally follows one of several established routes:
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Borylation of appropriately substituted aryl halides using transition metal catalysis
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Direct C-H borylation of fluorinated aromatic compounds
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Cross-coupling reactions involving boronic acids or esters
Each method offers different advantages in terms of yield, selectivity, and ease of purification, with the optimal approach depending on available starting materials and desired scale.
Chemical Reactivity
2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in various chemical transformations, showcasing the versatility that makes it valuable in organic synthesis.
Key Reaction Types
The compound undergoes several important reaction types:
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Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups. These reactions typically target the boron-containing moiety, converting it to hydroxyl or other oxygen-containing groups.
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Reduction Reactions: Reduction can be employed to modify the difluoromethyl group or other parts of the molecule. These transformations allow access to derivatives with altered electronic properties.
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Substitution Reactions: The compound participates in various substitution processes, enabling the introduction of different functional groups. This reactivity is particularly useful in creating libraries of structurally related compounds for structure-activity relationship studies.
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Coupling Reactions: Perhaps the most valuable reactivity pattern involves coupling reactions, particularly Suzuki-Miyaura couplings, where the boron functionality acts as a nucleophilic partner.
Common reagents employed in these transformations include oxidizing agents (e.g., hydrogen peroxide, sodium perborate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired transformation.
Applications in Organic Synthesis
In organic synthesis, 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an important intermediate, particularly in the preparation of fluorinated compounds. These fluorinated derivatives often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.
Fluorination Chemistry
Medicinal Chemistry Applications
In medicinal chemistry, 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized to develop novel pharmaceuticals. The incorporation of fluorine atoms often improves drug efficacy by enhancing metabolic stability and bioavailability.
Antiviral Agent Development
Research has demonstrated that using this compound in the synthesis of antiviral agents leads to products with enhanced antiviral activity. Studies have reported that derivatives synthesized using this reagent exhibited significant inhibition against viral replication in vitro, highlighting its potential in addressing viral diseases.
Anticancer Drug Research
Applications in anticancer drug development have also shown promise, with the difluoromethyl group playing a crucial role in modulating biological activity. Experimental evidence indicates that compounds derived from this dioxaborolane exhibited selective cytotoxicity towards cancer cells while showing reduced effects on normal cells, suggesting potential for therapeutic applications with improved safety profiles.
Structure-Activity Relationship Studies
The compound provides a useful platform for structure-activity relationship (SAR) studies in drug discovery. By enabling the synthesis of systematically varied fluorinated derivatives, researchers can explore how specific structural features contribute to biological activity, helping to optimize lead compounds for desired therapeutic properties.
Biological Activity
The biological activity of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with specific biological targets. While the compound itself serves mainly as a synthetic intermediate, its structural features inform the development of biologically active molecules.
Enzyme Inhibition Properties
One significant biological mechanism associated with this compound relates to enzyme inhibition. The primary target identified in research is succinate dehydrogenase (SDH), an important enzyme in the tricarboxylic acid cycle. By inhibiting SDH activity, derivatives of this compound can disrupt cellular energy production pathways, which has implications for both therapeutic applications and toxicological considerations.
Kinase Inhibition
Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in signal transduction pathways. Particularly, the inhibition of mixed lineage kinases (MLKs) has been highlighted as a potential therapeutic strategy. MLKs are implicated in various neurodegenerative diseases and cancer pathways, suggesting potential applications in these therapeutic areas.
Comparison with Similar Compounds
To better understand the unique properties of 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it is helpful to compare it with structurally related compounds.
Structural Analogs
| Compound | Key Differences | Effect on Properties |
|---|---|---|
| Trifluoromethyl compounds | Replace difluoromethyl with trifluoromethyl group | Enhanced metabolic stability but different electronic and steric effects |
| 2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Fluorine at position 5 instead of position 2 | Altered electronic distribution and reactivity patterns |
| Fluorophenyl compounds without difluoromethyl | Lack the difluoromethyl group | Different chemical and biological properties due to altered electron distribution |
| Non-fluorinated dioxaborolane derivatives | Different substituents on the phenyl ring | Variations in reactivity and applications based on electronic effects |
This comparative analysis illustrates how subtle structural differences can significantly impact chemical behavior and potential applications.
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